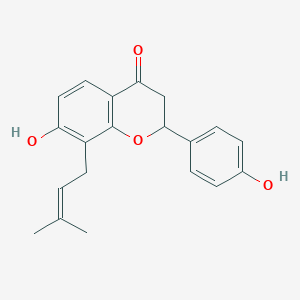
Isobavachin
Übersicht
Beschreibung
It is known for its significant pharmacological effects, particularly its anti-osteoporosis activity . This compound has attracted considerable interest due to its potential therapeutic applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobavachin can be synthesized through various chemical reactions involving prenylation and cyclization processes. The synthetic routes typically involve the use of flavonoid precursors, which undergo prenylation at specific positions to form this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Psoralea corylifolia seeds. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isobavachin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized metabolites.
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming glucuronides.
Common Reagents and Conditions
Glucuronidation: This reaction is facilitated by UDP-glucuronosyltransferases (UGTs) in the presence of UDP-glucuronic acid.
Major Products Formed
Oxidation: The major products include three oxidized metabolites (M1, M2, and M3).
Glucuronidation: The major products are two glucuronides (G1 and G2).
Wissenschaftliche Forschungsanwendungen
Isobavachin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study prenylation and flavonoid chemistry.
Medicine: It has potential therapeutic applications in treating osteoporosis, hyperuricemia, and prostate cancer
Industry: This compound is used in the development of dietary supplements and herbal medicines.
Wirkmechanismus
Isobavachin exerts its effects through various molecular targets and pathways:
Anti-osteoporosis: It inhibits bone resorption and promotes bone formation by modulating the activity of osteoclasts and osteoblasts.
Anti-inflammatory: This compound suppresses the MAPK and NF-κB signaling pathways, reducing inflammation in macrophages and zebrafish.
Anti-hyperuricemia: It regulates drug metabolism, bile secretion, and the renin-angiotensin system by targeting proteins such as HPRT1, REN, and ABCG2.
Vergleich Mit ähnlichen Verbindungen
Isobavachin is unique compared to other similar compounds due to its diverse pharmacological activities. Similar compounds include:
Tranilast: Another hURAT1 inhibitor used in the treatment of hyperuricemia.
Bavachin: A related flavonoid with similar anti-inflammatory properties.
This compound stands out due to its broad-spectrum inhibition of cytochrome P450 enzymes and UDP-glucuronosyltransferases, making it a versatile compound in both research and therapeutic applications .
Eigenschaften
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBXCHUXFKMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















